3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-16(2)12-13-30-26(31)24-23(20-10-5-6-11-22(20)33-24)29-27(30)34-15-21-18(4)32-25(28-21)19-9-7-8-17(3)14-19/h5-11,14,16H,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRCVBOOYUNQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article focuses on the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups, which contribute to its biological activity. The presence of the oxazole and pyrimidine rings is particularly noteworthy as these moieties are often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to 3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of oxazole and pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds containing the oxazole scaffold have been linked to significant cytotoxic effects against breast and colon cancer cells .
- Antimicrobial Properties : The compound may also possess antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
The biological activity of 3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many similar compounds act by inhibiting specific enzymes involved in cell signaling pathways that promote cancer cell growth or inflammation.
- Interference with DNA Synthesis : The structural analogs often interact with DNA or RNA synthesis processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Anticancer Effects :
- Antimicrobial Activity Investigation :
Data Table: Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Oxazole Derivative A | Anticancer | DNA synthesis inhibition |
| Oxazole Derivative B | Antimicrobial | Cell membrane disruption |
| Pyrimidine Derivative C | Anti-inflammatory | Cytokine inhibition |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in the Benzofuropyrimidinone Class
Key Observations :
- Core Structure Impact: Benzofuropyrimidinones (e.g., XL413) exhibit superior kinase selectivity compared to thienopyrimidinones due to the fused benzofuran ring’s planar geometry, which enhances ATP-binding pocket interactions .
- Substituent Effects : The 3-isopentyl group in the target compound may improve lipophilicity and membrane permeability relative to XL413’s pyrrolidine moiety, which confers water solubility via protonation .
Key Findings :
- Potency: XL413’s 8-chloro and pyrrolidine groups confer nanomolar Cdc7 inhibition, while the target compound’s oxazole-thioether side chain may broaden selectivity toward other kinases (e.g., Aurora kinases) .
- Solubility-LogP Trade-off : The target compound’s higher predicted LogP (4.2 vs. XL413’s 2.8) suggests reduced aqueous solubility, necessitating formulation optimization .
Key Insights :
- Synthesis Efficiency : The target compound’s synthesis may mirror ’s microwave-assisted POCl3 method, offering moderate yields but requiring careful handling of the thioether group .
- Stability : The thioether linkage in the target compound is prone to oxidation, necessitating inert storage conditions, unlike XL413’s stable hydrochloride salt .
Q & A
Q. Q1: What synthetic strategies are recommended for optimizing the yield of 3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer:
- Stepwise Synthesis : Prioritize modular synthesis, starting with the benzofuro[3,2-d]pyrimidin-4(3H)-one core. Introduce the isopentyl group via nucleophilic substitution, followed by thioether formation using mercapto intermediates (e.g., (5-methyl-2-(m-tolyl)oxazol-4-yl)methanethiol) under inert conditions (N₂ atmosphere) to prevent oxidation .
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) for thiol-alkylation steps, as they enhance reaction rates and yields. Post-synthesis, employ column chromatography with silica gel (hexane:ethyl acetate gradient) for purification .
Q. Q2: How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., isopentyl CH₂ groups at δ ~1.5–2.5 ppm, aromatic protons from benzofuropyrimidinone at δ ~7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intramolecular interactions .
Advanced Research Questions
Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Analog Synthesis : Modify key substituents (e.g., replace isopentyl with shorter/longer alkyl chains, alter oxazole substituents) and compare bioactivity .
- Assay Design :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (MTT assay) and apoptosis markers (Annexin V/PI staining) .
Q. Q4: What experimental approaches resolve contradictions in reported bioactivity data for structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Compare datasets from analogs (e.g., thieno[2,3-d]pyrimidinones vs. benzofuropyrimidinones) to identify substituent-dependent trends .
- Control Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Mechanistic Profiling : Use surface plasmon resonance (SPR) to measure direct target binding affinity, distinguishing true activity from off-target effects .
Q. Q5: How can computational methods guide target identification for this compound?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding scores (e.g., kinases, GPCRs) .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes (e.g., RMSD/RMSF analysis) .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the oxazole ring) using Schrödinger Phase .
Methodological Challenges
Q. Q6: What strategies improve the solubility and bioavailability of this hydrophobic compound?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the isopentyl chain for enhanced aqueous solubility .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to encapsulate the compound, monitored by dynamic light scattering (DLS) for size stability .
Q. Q7: How can researchers validate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor for phase I metabolism studies. Quantify parent compound via LC-MS/MS .
- In Vivo PK : Administer intravenously/orally to rodents, collect plasma samples at intervals (0–24 hr), and calculate AUC, t₁/₂, and clearance rates .
Data Interpretation and Optimization
Q. Q8: How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Bioavailability Check : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound tracking) .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect active/inactive metabolites contributing to efficacy .
Q. Q9: What statistical methods are robust for analyzing dose-response data in heterogeneous cell populations?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .
- Cluster Analysis : Apply PCA to identify subpopulations with divergent responses (e.g., resistant vs. sensitive cells) .
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